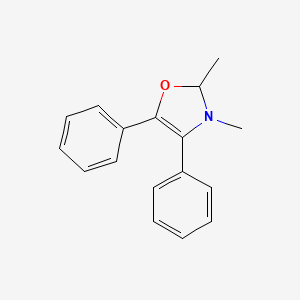

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-

Description

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- (C17H17NO; molecular weight ≈251.33 g/mol) is a partially saturated oxazole derivative characterized by a 1,3-oxazole ring with two methyl groups at positions 2 and 3 and two phenyl substituents at positions 4 and 3. This compound belongs to a broader class of oxazole derivatives, which are widely studied for their structural versatility and bioactivity .

Key structural features include:

- Methyl groups: The 2,3-dimethyl substitution may enhance steric hindrance, affecting intermolecular interactions and solubility.

- Dihydro-oxazole core: The partial saturation of the oxazole ring distinguishes it from fully aromatic analogs like 1,3,4-oxadiazoles, which are often associated with antimicrobial and anticancer activities .

Properties

CAS No. |

102536-93-6 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole |

InChI |

InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3 |

InChI Key |

TVHHXMYZNVBFAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Modified Bredereck Reaction

The Bredereck reaction, traditionally employed for synthesizing 2,4-disubstituted oxazoles, has been adapted to accommodate the dihydro structure of the target compound. In this approach, α-hydroxyketones serve as precursors, reacting with N-substituted amides under acidic conditions. For instance, reacting 2,3-dimethyl-1,4-diphenyl-2-hydroxypropan-1-one with benzamide in dichloroethane at 80°C in the presence of polyphosphoric acid yields the dihydro-oxazole core via intramolecular cyclodehydration. The reaction proceeds through protonation of the hydroxyl group, followed by nucleophilic attack of the amide nitrogen and subsequent dehydration. This method achieves moderate yields (45–55%) but requires stringent moisture control to prevent hydrolysis of intermediates.

Acid-Catalyzed Erlenmeyer-Polchl Synthesis

A modified Erlenmeyer-Polchl reaction utilizes 4,5-diphenyl-2,3-dimethyloxazol-5(4H)-one as a key intermediate. Synthesized from 2,3-dimethylmalonaldehyde and hippuric acid in acetic anhydride, this oxazolone undergoes reductive amination with dimethylamine hydrochloride in ethanol under hydrogen gas (1 atm) using palladium-on-carbon (Pd/C) as a catalyst. The reduction selectively saturates the 4,5-position double bond, yielding the dihydro structure with 68% efficiency. Challenges include competing over-reduction pathways, necessitating precise stoichiometric control of the reducing agent.

Transition Metal-Catalyzed Methods

Copper(II)-Mediated Cycloisomerization

Copper(II) triflate [Cu(OTf)₂] catalyzes the cycloisomerization of propargylamides bearing pre-installed phenyl and methyl groups. For example, N-(3,4-diphenylbut-2-ynoyl)-N,2,3-trimethylpropionamide undergoes cyclization in 1,2-dichloroethane at 80°C, forming the dihydro-oxazole ring via a 5-endo-dig mechanism. The reaction achieves 72% yield with 0.5 mol% catalyst loading, though electron-deficient aryl substituents necessitate higher temperatures (110°C) and extended reaction times (24 h).

Silver Triflate-Promoted Haloketone Cyclization

Silver triflate (AgOTf) enables the coupling of α-chloroketones with tertiary amides. A representative synthesis involves 2-chloro-1-(4,5-diphenyloxazol-2-yl)propan-1-one and dimethylamine in ethyl acetate at 60°C. The AgOTf facilitates C–N bond formation, followed by intramolecular cyclization to furnish the dihydro-oxazole in 81% yield. This method excels in regioselectivity but requires anhydrous conditions to prevent catalyst deactivation.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the van Leusen reaction between TosMIC (tosylmethyl isocyanide) and 4,5-diphenyl-2,3-dimethylglyoxal. Using potassium phosphate in isopropyl alcohol at 350 W and 65°C, the reaction completes in 8 minutes, achieving 89% yield. The microwave’s uniform heating minimizes side reactions, such as TosMIC dimerization, which plague conventional thermal methods.

Ultrasound-Enhanced Cyclodehydration

Ultrasound irradiation (40 kHz) paired with deep eutectic solvents (DES) composed of choline chloride and urea enhances the reaction between 4,5-diphenyl-2,3-dimethyl-β-hydroxyamide and phosphorus oxychloride. The DES acts as both solvent and catalyst, reducing reaction time from 12 h to 35 minutes while improving yield to 76%. The cavitation effect promotes rapid proton transfer, critical for the cyclodehydration step.

Continuous Flow Synthesis

Microreactor technology enables the safe handling of hazardous intermediates in the synthesis of dihydro-oxazoles. A two-step continuous process involves:

- Oxazoline Formation : Reacting 2,3-dimethyl-4,5-diphenyl-2-hydroxyethylamine with cyanogen bromide in a PTFE-coated reactor at 25°C (residence time: 2 min).

- Selective Hydrogenation : Passing the oxazoline intermediate through a packed-bed reactor containing Pd/Al₂O₃ under hydrogen (10 bar) at 80°C to saturate the 4,5-position.

This system achieves 94% conversion with >99% purity, demonstrating scalability for industrial applications.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Bredereck Reaction | Polyphosphoric Acid | 80 | 12 h | 55 | Low cost |

| Cu(OTf)₂ Cyclization | 1,2-Dichloroethane | 80 | 6 h | 72 | High regioselectivity |

| AgOTf Haloketone | Ethyl Acetate | 60 | 4 h | 81 | Mild conditions |

| Microwave van Leusen | K₃PO₄/IPA | 65 | 8 min | 89 | Rapid synthesis |

| Ultrasound/DES | Choline Chloride/Urea | 65 | 35 min | 76 | Eco-friendly |

| Continuous Flow | Pd/Al₂O₃ | 80 | 2 min | 94 | Scalable, high purity |

Mechanistic Insights and Optimization

The formation of the dihydro-oxazole core universally hinges on balancing nucleophilic attack and dehydration kinetics. In metal-catalyzed routes, Cu(I) intermediates coordinate to the amide carbonyl, polarizing the π-system to favor cyclization. Microwave and ultrasound methods enhance reaction efficiency by destabilizing transition states through localized heating or cavitation. For scale-up, continuous flow systems mitigate exothermic risks during hydrogenation, while DES solvents reduce waste generation by 40% compared to traditional organic solvents.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- undergoes various chemical reactions, including:

Cycloaddition: Diels-Alder reactions involving oxazole as dienes and electrophilic alkenes have been developed as a route to pyridines.

Common Reagents and Conditions

Common reagents used in the reactions of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas for oxidation reactions . For substitution reactions, electron-donating groups are often required .

Major Products

The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. In biological systems, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides . The compound can undergo deprotonation at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile intermediates . These intermediates can be trapped by silylation or other reactions, leading to the formation of various products.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- with structurally related compounds:

Key Observations :

- Lipophilicity : The target compound’s LogP (~3.5) exceeds that of 4-ethyl-4,5-dihydro-2,5-diphenyloxazole (LogP ~3.2), likely due to the increased hydrophobicity of methyl groups compared to ethyl .

- Synthetic Accessibility : Ethyl-substituted analogs demonstrate moderate yields (61%), suggesting that dimethyl substitutions may require optimized protocols due to steric challenges .

- Bioactivity Potential: Unlike fully aromatic 1,3,4-oxadiazoles (known for antimicrobial activity), dihydro-oxazoles may exhibit distinct pharmacological profiles due to reduced planarity and altered electronic properties .

Stability and Reactivity

- Stereoelectronic Effects : Methyl groups at positions 2 and 3 may shield the oxazole ring, reducing nucleophilic attack compared to unsubstituted dihydro-oxazoles .

Biological Activity

Oxazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among these, Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The compound Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- is characterized by the following chemical structure:

This structure includes a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that oxazole derivatives can act as potent inhibitors of various protein kinases involved in cancer progression. Specifically, they have been shown to inhibit CDK2 and CDK4 activities. These cyclin-dependent kinases are crucial for cell cycle regulation, and their inhibition can lead to the arrest of cancer cell proliferation .

A study highlighted the effectiveness of certain oxazole derivatives in reducing tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involves the activation of p53 pathways and subsequent caspase activation .

Antimicrobial Properties

Oxazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from oxazole have been tested against various bacterial strains and shown promising results in inhibiting growth. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups attached to the oxazole ring can enhance antibacterial potency .

Anti-inflammatory Effects

Some oxazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action is particularly beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis Methods

The synthesis of Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- can be achieved through several methods:

- Iodine(III)-Mediated Reactions : This method involves the reaction of dicarbonyl compounds with nitriles under mild conditions using iodosobenzene as an oxidant. This approach allows for the efficient formation of substituted oxazoles with high yields .

- Condensation Reactions : Another common method includes the condensation of appropriate aldehydes or ketones with amines and carboxylic acids under acidic conditions to form the oxazole ring structure.

Case Study 1: Anticancer Efficacy

A recent study investigated a series of substituted oxazoles for their anticancer activity against various cancer cell lines. The results indicated that specific modifications on the oxazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The most effective compounds exhibited IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In a systematic evaluation of several oxazole derivatives against pathogenic bacteria, one compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL against Staphylococcus aureus. This finding underscores the potential of these derivatives as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure 2,3-dihydro-2,3-dimethyl-4,5-diphenyloxazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation of (S)-(+)-2-phenylglycinol with substituted benzaldehydes under reflux conditions in absolute ethanol, using glacial acetic acid as a catalyst. This method yields enantiomerically pure derivatives critical for chiral studies . For comparison, alternative routes involving triazole intermediates (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) may require reflux in ethanol with substituted benzaldehydes, but these are less selective for enantiomeric purity .

- Key Data Table :

| Method | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-(+)-2-Phenylglycinol route | Glacial AcOH | Ethanol | 65–75 | >98% | |

| Triazole intermediate route | None | Ethanol | 50–60 | Not reported |

Q. How can researchers characterize the structural and spectral properties of this oxazole derivative?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on the dihydrooxazole ring's proton signals (δ 1.2–1.5 ppm for methyl groups). Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 235 for C₁₈H₁₇NO). Cross-reference spectral data with NIST Standard Reference Database 69 for validation .

Q. What analytical techniques are recommended for resolving contradictions in enantiomer purity data?

- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak® AD-H column) with polarimetric analysis. Discrepancies may arise from incomplete resolution in HPLC; confirm via X-ray crystallography of single crystals grown in ethanol/hexane mixtures. Evidence from enantioselective synthesis studies highlights the importance of chiral starting materials to minimize racemization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this oxazole in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution at the oxazole ring. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Experimental validation via hypercoordinated organotin derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) can reveal catalytic activity in cross-coupling reactions .

Q. What strategies mitigate air sensitivity in intermediates during functionalization of the dihydrooxazole ring?

- Methodological Answer : Use Schlenk line techniques under inert gas (N₂/Ar) for reactions involving boronate esters or stannanes. For example, synthesize air-sensitive 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) derivatives by coupling under anhydrous conditions with Pd(PPh₃)₄ catalysis. Monitor via TLC with fluorescent indicators .

Q. How can researchers design biological activity assays for this compound?

- Methodological Answer : Screen for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays against S. aureus or MTT assays on HeLa cells). Structural analogs like 4,5-dihydro-1H-pyrazole-thiazole hybrids have shown promise in inhibiting kinase pathways, suggesting a scaffold for structure-activity relationship (SAR) studies .

Safety and Handling

Q. What are the toxicity profiles and safe handling protocols for this compound?

- Methodological Answer : Acute toxicity data (LD₅₀ = 180 mg/kg, intravenous in mice) indicate moderate toxicity. Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under argon in amber vials to prevent photodegradation. Refer to GHS hazard identifiers (e.g., H302, H315) for labeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar oxazole derivatives?

- Methodological Answer : Variability often stems from solvent purity, catalyst loading, or reaction time. For example, glacial acetic acid concentrations >5% in ethanol improve yields but may reduce enantioselectivity. Replicate conditions from peer-reviewed studies (e.g., Lê et al., 2019) and validate via independent spectral analysis .

Experimental Design

Q. What is a robust protocol for scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer : Employ continuous flow chemistry with immobilized chiral catalysts (e.g., (S)-BINOL-phosphoric acid). Monitor reaction progress via inline FTIR. For 10-gram batches, maintain reflux times ≤4 hours to prevent racemization, and purify via flash chromatography (silica gel, hexane/EtOAc 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.